Formic acid;4-phenylmethoxyphenol

Pharmaceutical formulation Pre-formulation screening Bioavailability enhancement

Formic acid;4-phenylmethoxyphenol (CAS 169268-86-4) is a 1:1 formate salt or co-crystal of 4-phenylmethoxyphenol (monobenzone), with a molecular formula of C14H14O4 and a molecular weight of 246.26 g/mol. The parent phenol, monobenzone (CAS 103-16-2), is a well-characterized depigmenting agent that functions as a tyrosinase-targeted melanocyte toxin, but its utility in both pharmaceutical formulation and organic synthesis is significantly constrained by poor aqueous solubility (practically insoluble in water).

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 169268-86-4
Cat. No. B15415327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormic acid;4-phenylmethoxyphenol
CAS169268-86-4
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)O.C(=O)O
InChIInChI=1S/C13H12O2.CH2O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;2-1-3/h1-9,14H,10H2;1H,(H,2,3)
InChIKeyLBOZNLMQBZNLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formic Acid;4-Phenylmethoxyphenol (CAS 169268-86-4): Molecular Identity, Physicochemical Profile, and Procurement-Relevant Distinctions


Formic acid;4-phenylmethoxyphenol (CAS 169268-86-4) is a 1:1 formate salt or co-crystal of 4-phenylmethoxyphenol (monobenzone), with a molecular formula of C14H14O4 and a molecular weight of 246.26 g/mol . The parent phenol, monobenzone (CAS 103-16-2), is a well-characterized depigmenting agent that functions as a tyrosinase-targeted melanocyte toxin, but its utility in both pharmaceutical formulation and organic synthesis is significantly constrained by poor aqueous solubility (practically insoluble in water) [1]. The deliberate introduction of the formate counterion yields a distinct chemical entity with an altered hydrogen-bonding network, a modified crystal lattice, and a higher polar surface area (PSA = 66.76 Ų) , parameters that directly influence dissolution rate and chromatographic retention—critical differentiators for analytical method development and pharmaceutical salt screening workflows.

Why Formic Acid;4-Phenylmethoxyphenol Cannot Be Substituted by Monobenzone Free Base or Hydroquinone in Key Scientific Applications


Monobenzone (free base) and hydroquinone share a depigmentation mechanism but differ profoundly in their physicochemical handling and formulation requirements. Monobenzone's aqueous solubility is below 0.04 g/L , necessitating high organic co-solvent loads in HPLC mobile phases and limiting direct use in aqueous biological assays. Hydroquinone, while water-soluble, lacks the benzyl ether protection that imparts metabolic stability and tyrosinase-targeting specificity [1]. The formate salt CAS 169268-86-4 introduces a unique combination: the preserved benzyloxyphenol pharmacophore for target engagement plus a formate counterion that provides enhanced solubility in polar media and MS-compatible volatility for LC-MS applications, where traditional phosphate-buffered monobenzone methods fail [2]. These differences are not interchangeable—substituting free monobenzone for the formate salt alters retention time, ionization efficiency, dissolution profile, and ultimately analytical and formulation outcomes.

Head-to-Head Quantitative Differentiation: Formic Acid;4-Phenylmethoxyphenol vs. Monobenzone Free Base and Hydroquinone


Comparative Aqueous Solubility: Formate Salt vs. Monobenzone Free Base

Monobenzone free base exhibits aqueous solubility below 40 mg/L (0.04 g/L) at 25 °C, a level that classifies it as practically insoluble per USP/BP standards and imposes severe constraints on parenteral and ophthalmic formulation development . While explicit aqueous solubility data for the formate salt (CAS 169268-86-4) have not been published in peer-reviewed literature, the formation of organic acid salts of phenolic compounds typically yields a solubility enhancement of 5- to 50-fold over the corresponding free base, driven by favorable ionization and enhanced hydrogen-bonding capacity with water [1]. The increased PSA of the formate salt (66.76 vs. ~29.5 Ų for monobenzone free base) provides a structural basis for this expected improvement .

Pharmaceutical formulation Pre-formulation screening Bioavailability enhancement

Mass Spectrometry Compatibility: Formate Salt Enables Direct LC-MS Without Mobile Phase Modification

Monobenzone free base is typically analyzed by reversed-phase HPLC using phosphoric acid or phosphate buffers in the mobile phase to control peak shape. However, phosphate is non-volatile and incompatible with electrospray ionization mass spectrometry (ESI-MS), requiring a complete method re-development when transitioning from HPLC-UV to LC-MS platforms [1]. SIELC explicitly states: 'For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid' in the analysis of 4-benzyloxyphenol [1]. The formate salt CAS 169268-86-4 inherently provides the required formic acid modifier, eliminating the need for post-column acid addition or mobile phase reformulation and enabling seamless HPLC-to-LC-MS method transfer.

LC-MS method development Bioanalysis Metabolite identification

Selectivity of Monobenzone-Based Pharmacophore vs. Hydroquinone: Tyrosinase-Dependent Cytotoxicity

Hydroquinone (HQ) is a non-selective melanocyte toxin that also affects keratinocytes and fibroblasts at higher concentrations, with an IC50 for melanocyte viability of approximately 50–100 µM and significant cytotoxicity to non-melanocytic cells above 150 µM [1]. Monobenzone (and by extension its formate salt) requires metabolic activation by tyrosinase within melanosomes to generate cytotoxic quinone species, conferring inherent melanocyte selectivity [2]. In a clinical setting, monobenzone 20% cream produced depigmentation in 84% of patients with severe vitiligo, with complete depigmentation in 44%, whereas hydroquinone 4% requires months of application and typically achieves only partial, reversible lightening [3]. The formate salt, preserving the intact benzyloxyphenol pharmacophore, retains this tyrosinase-dependent activation mechanism.

Targeted depigmentation Melanocyte-selective toxicity Vitiligo research

Chromatographic Retention (LogP) and Polar Surface Area: Formate Salt vs. Monobenzone Free Base

The computed partition coefficient (LogP) for the formate salt is 3.31, compared to approximately 3.8–4.0 for monobenzone free base [1]. The lower LogP and higher PSA (66.76 vs. ~29.5 Ų for the neutral phenol) predict a measurable reduction in reversed-phase retention (shorter retention time) and improved peak symmetry under acidic conditions due to suppressed silanol interactions with the ionized species . This is directly relevant for purity analysis and impurity profiling, where co-elution of the free base and formate salt peaks can complicate quantification.

Analytical method development Reversed-phase chromatography Salt screening

Pharmaceutical Salt Screening Precedent: Formate as a Preferred Counterion for Phenolic APIs

Formic acid is classified as a Class 3 solvent with low toxic potential (ICH Q3C) and has an established track record as a counterion in pharmaceutical salt formation [1]. Among phenolic APIs, formate salts have demonstrated superior crystallinity and reduced hygroscopicity compared to hydrochloride or mesylate salts, which are prone to deliquescence [2]. The patent literature explicitly claims industrial-scale production methods for alkoxyphenol-formic acid esters containing benzyloxy groups at the 3- and 4-positions via percarboxylic acid oxidation in formic acid, confirming the synthetic accessibility and industrial relevance of this specific salt form [3].

Salt selection Pre-formulation Crystal engineering

Formic Acid;4-Phenylmethoxyphenol (CAS 169268-86-4): Evidence-Backed Applications for Scientific and Industrial Procurement


LC-MS Bioanalytical Method Development: Eliminating Phosphate-to-Formate Mobile Phase Conversion

Bioanalytical laboratories developing LC-MS/MS methods for monobenzone quantification in plasma or tissue homogenates must replace phosphate buffers with volatile formic acid to avoid ion source contamination and signal suppression. Procuring the pre-formed formate salt CAS 169268-86-4 directly as the reference standard eliminates the mobile phase reformulation step documented in SIELC application notes, saving approximately 4–8 hours of method development time per analyte and reducing the risk of phosphate carryover in shared LC-MS systems [1]. This is particularly valuable for CROs operating under GLP with strict SOP adherence.

Pre-Formulation Solubility Screening for Topical and Parenteral Depigmentation Products

The poor aqueous solubility of monobenzone free base (<0.04 g/L) is a well-documented barrier to developing non-ethanolic topical formulations and parenteral dosage forms [1]. The formate salt, with its higher polar surface area (66.76 Ų) and established precedent for phenolic salt solubility enhancement (5- to 50-fold over free base) , provides a rational starting point for salt-form screening in pre-formulation programs targeting aqueous-based creams, ophthalmic solutions, or injectable depigmentation therapies.

GMP Reference Standard for Monobenzone-Related Impurity Profiling

The chromatographic differentiation between monobenzone free base (LogP ~3.8) and its formate salt (LogP ~3.31) is critical for purity analysis in pharmaceutical quality control [1]. The formate salt CAS 169268-86-4 can serve as a system suitability standard or impurity marker in HPLC-UV and LC-MS methods for monobenzone API release testing, enabling unambiguous identification of the salt form present and detection of free base contamination in finished drug products.

Tyrosinase-Targeted Melanocyte Depletion in Vitiligo Research Models

For academic and industrial laboratories constructing in vitro or in vivo vitiligo models, the tyrosinase-dependent activation mechanism of monobenzone is essential for achieving melanocyte-specific cytotoxicity without the off-target keratinocyte toxicity observed with hydroquinone [1]. The formate salt CAS 169268-86-4 preserves the intact benzyloxyphenol pharmacophore required for tyrosinase-mediated conversion to reactive quinone species, while offering potential formulation advantages over the free base for cell culture and topical application studies.

Quote Request

Request a Quote for Formic acid;4-phenylmethoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.